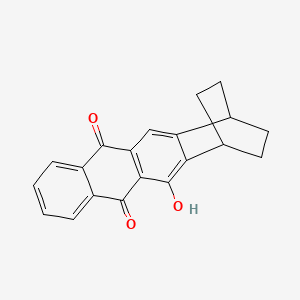
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione is an organic compound with a complex structure that includes multiple fused rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and efficient. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Shares a similar tetrahydro structure but lacks the hydroxy and ethanotetracene groups.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains similar hydroxy and tetrahydro groups but differs in the overall structure.
Uniqueness
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione is unique due to its specific combination of functional groups and fused ring structure.
Propriétés
Numéro CAS |
90633-62-8 |
|---|---|
Formule moléculaire |
C20H16O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-hydroxypentacyclo[14.2.2.02,15.04,13.06,11]icosa-2,4(13),6,8,10,14-hexaene-5,12-dione |
InChI |
InChI=1S/C20H16O3/c21-18-12-3-1-2-4-13(12)19(22)17-15(18)9-14-10-5-7-11(8-6-10)16(14)20(17)23/h1-4,9-11,23H,5-8H2 |
Clé InChI |
CORKQSIQALFXAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


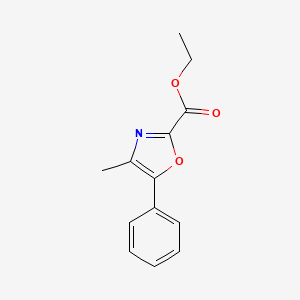
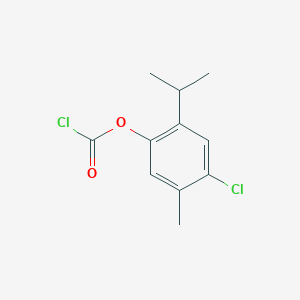

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
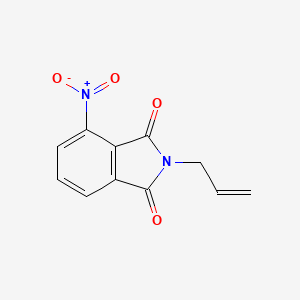
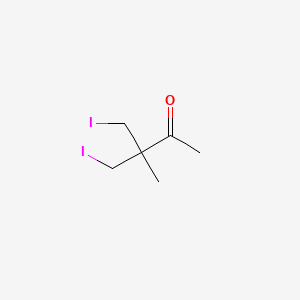
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
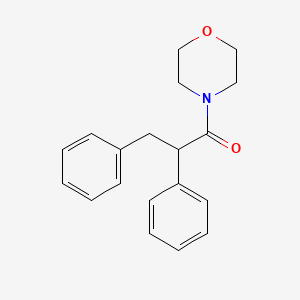
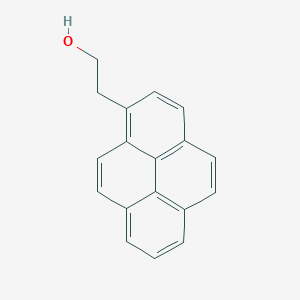
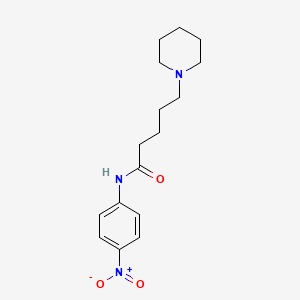
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)

![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
